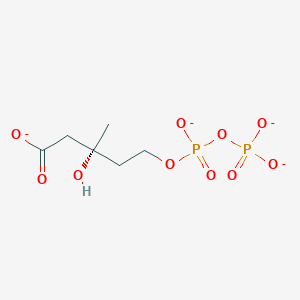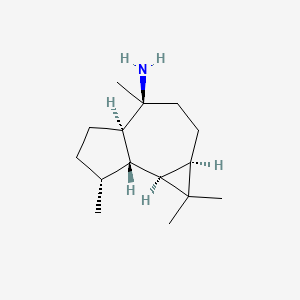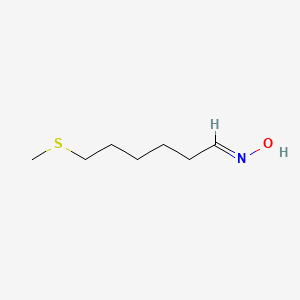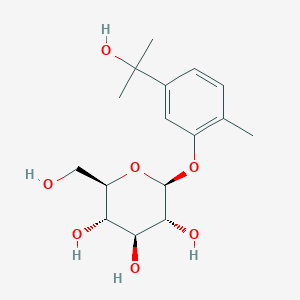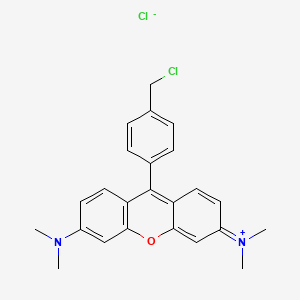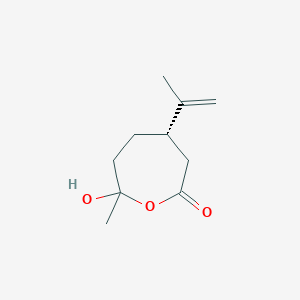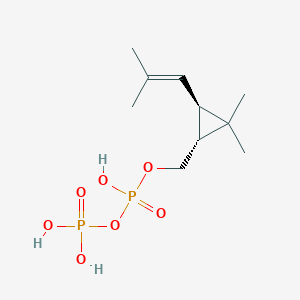
(R,R)-chrysanthemyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-chrysanthemyl diphosphate is the (R,R)-diastereoisomer of chrysanthemyl diphosphate. It is a conjugate acid of a this compound(3-).
Applications De Recherche Scientifique
Terpene Biosynthesis
- Chrysanthemyl Diphosphate Synthase (CDS) Functionality : CDS catalyzes the formation of chrysanthemyl diphosphate (CPP), a precursor in pyrethrin biosynthesis, a widely-used natural pesticide. Interestingly, CDS exhibits bifunctional enzyme activity, not only catalyzing the cyclopropanation reactions of dimethylallyl diphosphate (DMAPP) to yield CPP but also converting CPP into chrysanthemol. This dual functionality highlights the enzyme's significance in the terpene biosynthesis pathway, especially in pyrethrin production (Yang et al., 2014).
- Irregular Monoterpene Production : Chrysanthemyl diphosphate synthase (CPPase) is crucial in producing irregular monoterpenes like CPP, especially in Chrysanthemum cinerariaefolium and other Asteraceae family members. These monoterpenes play a pivotal role in the plant's defense mechanisms, particularly in the biosynthesis of pyrethrin ester insecticides (Rivera et al., 2001).
Evolutionary Adaptation and Gene Duplication
- Adaptive Evolution of CDS Gene : The chrysanthemyl diphosphate synthase (CDS) gene, instrumental in biosynthetic pathways for pyrethrins and irregular monoterpenes, is believed to have originated from the duplication of the farnesyl diphosphate synthase (FDS) gene. The gene underwent positive selection, resulting in functional divergence and specialization in certain plant species, illustrating an evolutionary adaptation mechanism (Liu et al., 2012).
Role in Pyrethrin Biosynthesis
- Chrysanthemol Production in Tanacetum cinerariifolium : Research highlights the specific role of a plastidic Nudix protein, TcNudix1, in Tanacetum cinerariifolium. This protein demonstrates specificity for CPP and can hydrolyze it to chrysanthemol monophosphate (CMP), an essential step in the biosynthesis of natural pyrethrin pesticides (Li et al., 2020).
- Genetic Basis of Monoterpene Biosynthesis : The cloning and functional analysis of the CDS_CCI2 gene from Tanacetum cinerariifolium shed light on the genetic basis of irregular monoterpene biosynthesis, specifically pyrethrins, which are crucial for the plant's insecticidal properties. The study also explores the gene's role in altering endogenous secondary metabolite production (Tang et al., 2012).
Enzymatic Mechanisms and Isozyme Functionality
- Enzymatic Mechanisms in Isoprenoid Biosynthesis : Detailed studies of enzymes like chrysanthemyl diphosphate synthase (CPP) synthase and farnesyl diphosphate (FPP) synthase have provided insights into the enzymatic mechanisms involved in isoprenoid biosynthesis. These enzymes demonstrate the ability to catalyze various reactions such as chain elongation, branching, and cyclopropanation, crucial for constructing complex isoprenoid structures (Erickson & Poulter, 2003).
Propriétés
Formule moléculaire |
C10H20O7P2 |
|---|---|
Poids moléculaire |
314.21 g/mol |
Nom IUPAC |
[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/t8-,9-/m1/s1 |
Clé InChI |
AORLUAKWVIEOLL-RKDXNWHRSA-N |
SMILES isomérique |
CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)(O)OP(=O)(O)O)C |
SMILES canonique |
CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




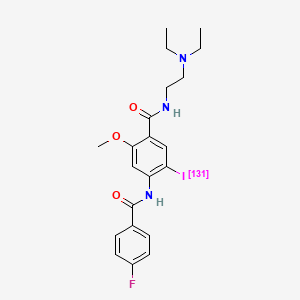
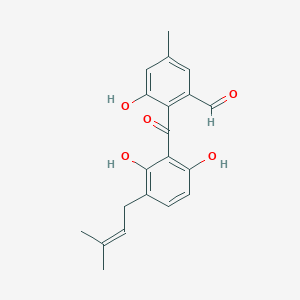
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
